molecular formula C10H11N3S B2938433 N'-(1,3-Benzothiazol-2-YL)-N,N-dimethylimidoformamide CAS No. 853356-13-5

N'-(1,3-Benzothiazol-2-YL)-N,N-dimethylimidoformamide

Cat. No. B2938433
CAS RN: 853356-13-5
M. Wt: 205.28
InChI Key: DCWDATDHZDWTPZ-YRNVUSSQSA-N
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Description

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are known to exhibit a wide range of biological properties including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

In general, benzothiazole derivatives can be synthesized using various methods. One common method involves the reaction of 2-aminothiophenol with α-haloketones . Another method involves the reaction of o-aminothiophenol with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For example, N-(1,3-benzothiazol-2-yl)-2-(1H-indol-2-yl)acetamide is a white powder with a melting point of 180–184 °C .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors offer superior stability and inhibition efficiencies against steel corrosion compared to previously reported compounds in the benzothiazole family, suggesting their potential for industrial applications in corrosion protection (Hu et al., 2016).

Antidiabetic and Anticancer Potential

Specific benzothiazole analogs have been identified as potential non-carboxylic inhibitors of protein tyrosine phosphatase 1B (PTP1B), with significant implications for antidiabetic therapy. One study highlighted a 5-Cl substituted benzothiazole analogue demonstrating substantial PTP1B inhibition and in vivo antidiabetic activity, positioning it as a promising prototype for novel antidiabetic treatments (Maheshwari et al., 2019).

Antimicrobial and Antioxidant Activities

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds show promise in combating various microorganisms and exhibit significant radical scavenging and ferrous ion chelating activity, suggesting their utility in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Anti-inflammatory and Psychotropic Effects

Research into N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives has uncovered their potential in psychotropic, anti-inflammatory, and cytotoxicity screenings. These compounds demonstrate sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some level of antimicrobial action, revealing a correlation between biological results and structural characteristics (Zablotskaya et al., 2013).

Hybrid Pharmacophore Design for Anti-breast Cancer Activity

Isatin-benzothiazole analogs, designed using a hybrid pharmacophore approach, have shown significant anti-breast cancer activity. The cytotoxicity of these compounds against various human breast tumor cell lines and their selective effectiveness suggest their potential as prototypes for developing a new class of anti-breast cancer agents (Solomon et al., 2009).

Mechanism of Action

Target of Action

The primary target of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s derivatives have shown the highest IC50 values for COX-1 inhibition .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules are involved in various physiological processes, including inflammation, pain perception, and fever generation .

Pharmacokinetics

The compound’s derivatives have been synthesized and evaluated for anti-inflammatory activity . The compound’s derivatives with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Result of Action

The inhibition of COX enzymes by N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This results in a reduction in inflammation, pain, and fever .

Action Environment

The action, efficacy, and stability of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide can be influenced by various environmental factors. For instance, the presence of O-alkyl moiety at position 2, 3, and 4 of the phenyl group eliminates the antimicrobial activity of the benzo[d]thiazole compounds in this series

Safety and Hazards

The safety and hazards of benzothiazole derivatives can also vary widely depending on their specific structure. Some benzothiazole derivatives may be irritants and should be handled with care .

Future Directions

The future directions for research on benzothiazole derivatives could include the development of new synthetic methods, the exploration of new biological activities, and the design of benzothiazole-based drugs with improved efficacy and safety profiles .

properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-13(2)7-11-10-12-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWDATDHZDWTPZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853356-13-5
Record name N'-(1,3-BENZOTHIAZOL-2-YL)-N,N-DIMETHYLIMIDOFORMAMIDE
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